2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a piperazine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves the reaction of 3,4-dichlorophenylacetic acid with piperazine in the presence of a suitable catalyst. The resulting intermediate is then treated with methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The methylsulfonyl group may enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)-2-(methylsulfonyl)pyrimidine: Shares the dichlorophenyl and methylsulfonyl groups but differs in the core structure.
Methyl 2-([4-(3,4-Dichlorophenyl)piperazino]carbonyl)-3-(dimethylamino)acrylate: Contains a similar piperazine and dichlorophenyl structure but with different functional groups
Uniqueness
2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-4-16(5-7-17)13(18)9-10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQXXQPZONIEDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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